

# Application Note: Analysis of Fluoranthene in Seafood using QuEChERS Extraction and Chromatography

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## Compound of Interest

Compound Name: Fluoranthene

Cat. No.: B047539

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fluoranthene** is a polycyclic aromatic hydrocarbon (PAH) that can contaminate seafood through environmental pollution, such as oil spills.[1][2] Due to the potential carcinogenic and mutagenic properties of some PAHs, monitoring their levels in the food chain is crucial for human health.[3][4] This application note details a robust and efficient method for the determination of **fluoranthene** in various seafood matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, offering significant time savings compared to traditional methods.[1][2] Subsequent analysis is performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), providing high sensitivity and selectivity.[3][4]

## Principle

The QuEChERS methodology is a two-stage process designed for the rapid extraction and cleanup of analytes from complex matrices like seafood. The first stage involves the extraction of **fluoranthene** from a homogenized seafood sample using acetonitrile. The addition of salts, typically magnesium sulfate and sodium chloride or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the PAHs into the acetonitrile layer.

The second stage is a dispersive solid-phase extraction (dSPE) cleanup step. An aliquot of the acetonitrile extract is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences like lipids.[5] After vortexing and centrifugation, the purified extract is ready for chromatographic analysis.[1]

## Experimental Protocols

### 1. Materials and Reagents

- Apparatus:
  - High-speed blender or food processor for sample homogenization.
  - 50 mL polypropylene centrifuge tubes with screw caps.
  - 15 mL polypropylene centrifuge tubes for dSPE.
  - Analytical balance.
  - Vortex mixer.
  - Centrifuge capable of 4000 rpm.
  - Syringe filters (0.20 or 0.45  $\mu\text{m}$  PTFE).[3][6]
  - Autosampler vials.
  - GC-MS or HPLC-FLD system.
- Reagents and Standards:
  - Acetonitrile (ACN), HPLC or pesticide residue grade.
  - Reagent-grade water (DI water).
  - **Fluoranthene** analytical standard.
  - PAH stock standard solutions.[1]

- QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1.5 g anhydrous sodium acetate ( $\text{NaOAc}$ ) or 4 g  $\text{MgSO}_4$  and 1 g sodium chloride ( $\text{NaCl}$ )).[\[6\]](#)
- Dispersive SPE sorbents (e.g., a mixture of  $\text{MgSO}_4$ , PSA, and C18).[\[6\]](#)

## 2. Sample Preparation

- Obtain the edible portion of the seafood (e.g., fish fillet, shrimp muscle, oyster tissue).[\[7\]](#)
- Homogenize the sample using a high-speed blender to achieve a uniform consistency.[\[1\]](#)[\[2\]](#)
- Store the homogenized sample in a freezer at  $-20^\circ\text{C}$  or below until analysis to ensure stability.[\[2\]](#)[\[5\]](#)

## 3. QuEChERS Extraction Protocol

- Weigh 3-5 g of the homogenized seafood sample into a 50 mL centrifuge tube.[\[1\]](#)[\[6\]](#)
- For finfish, shrimp, and crab, add 5 g of DI water to the tube.
- Add 10-15 mL of acetonitrile to the centrifuge tube.[\[1\]](#)[\[6\]](#)
- Cap the tube and vortex or shake vigorously for 1 minute to ensure thorough mixing.[\[1\]](#)[\[3\]](#)
- Add the appropriate QuEChERS extraction salt packet to the tube.[\[1\]](#)
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.[\[1\]](#)[\[3\]](#)

## 4. Dispersive SPE (dSPE) Cleanup

- Transfer an aliquot (e.g., 8 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate cleanup sorbents (e.g., for fatty samples, a mix of  $\text{MgSO}_4$ , PSA, and C18).[\[1\]](#)[\[6\]](#)
- Cap the dSPE tube and vortex for 1 minute.[\[1\]](#)
- Centrifuge at 4000 rpm for 5 minutes.[\[1\]](#)

- The resulting supernatant is the final extract.
- If necessary, filter the extract through a 0.20 or 0.45 µm syringe filter into an autosampler vial for analysis.[3][6]

## 5. Instrumental Analysis

- GC-MS Analysis:
  - Column: Agilent J&W DB-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or equivalent.[1]
  - Injection Mode: Splitless.
  - Carrier Gas: Helium.
  - Oven Program: A temperature gradient suitable for separating PAHs.
  - Detection: Mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
- HPLC-FLD Analysis:
  - Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.[3]
  - Mobile Phase: Gradient elution with acetonitrile and water.[3]
  - Detection: Fluorescence detector set at the optimal excitation and emission wavelengths for **fluoranthene**. [3][6]

## Data Presentation

Quantitative data from method validation and sample analysis should be clearly summarized.

Table 1: Method Performance and Validation Data for **Fluoranthene** Analysis

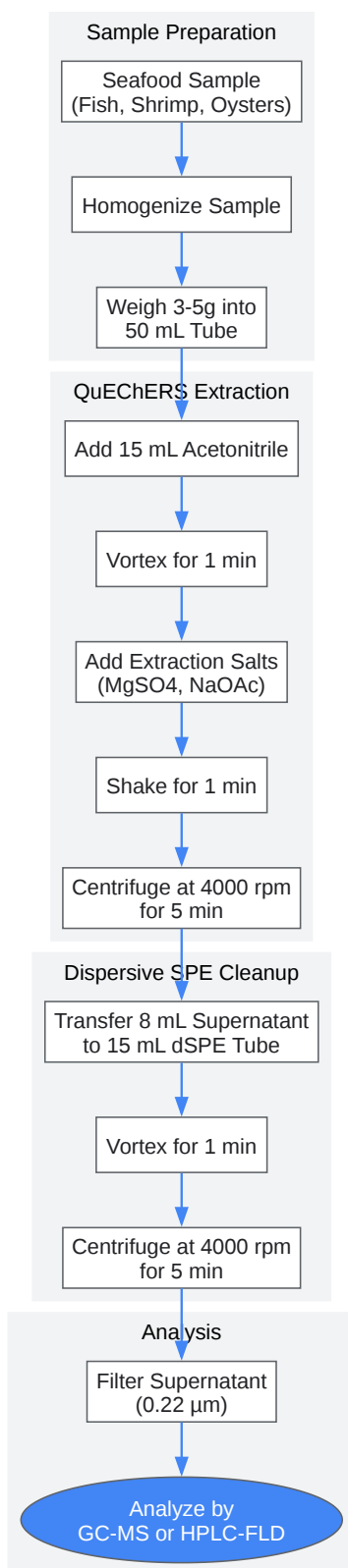
Parameter	GC-MS Performance	HPLC-FLD Performance
Linearity ( $R^2$ )	>0.999[1]	>0.99
Limit of Detection (LOD)	-	0.04 - 0.84 ng/g[3]
Limit of Quantitation (LOQ)	10 ng/g (for PAHs generally)[1]	0.1 - 2.80 ng/g[3]
Spike Levels	25, 250, 500 ng/mL[1]	25, 50, 100 ng/g
Average Recovery (%)	80 - 139%[1]	83.4 - 101%[3]
Relative Standard Deviation (RSD %)	<6%[1]	0.6 - 1.9%[3]

Table 2: Example of **Fluoranthene** Concentration in Spiked Seafood Samples

Seafood Matrix	Spiking Level (ng/g)	Measured Concentration (ng/g)	Recovery (%)
Red Snapper	25	23.5	94
Shrimp	50	48.2	96.4
Oyster	50	46.8	93.6
Mackerel (Hot Smoked)	-	2.2 (for sum of 4 PAHs)[8]	N/A
Carp	-	0.8 (µg/kg)[9]	N/A

## Visualization

A diagram of the experimental workflow provides a clear overview of the process from sample receipt to final analysis.



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Caption: Workflow for **Fluoranthene** Analysis in Seafood.

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